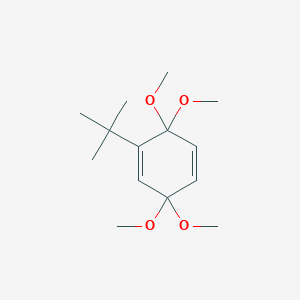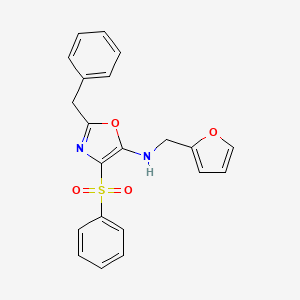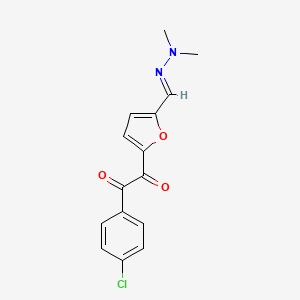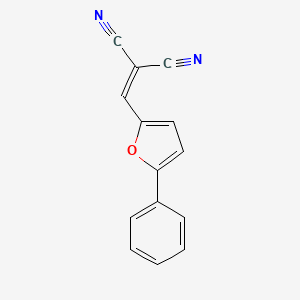
1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclohexadiene, characterized by the presence of four methoxy groups and a tert-butyl group
Vorbereitungsmethoden
The synthesis of 1-tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene typically involves the reaction of cyclohexadiene derivatives with methoxy reagents under specific conditions. One common method includes the use of tert-butyl alcohol and methanol in the presence of an acid catalyst to introduce the tert-butyl and methoxy groups, respectively. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality.
Analyse Chemischer Reaktionen
1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes
Wirkmechanismus
The mechanism of action of 1-tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene involves its interaction with specific molecular targets and pathways. The methoxy groups and tert-butyl group play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene can be compared with other similar compounds, such as:
3,3,6,6-Tetramethoxycyclohexa-1,4-diene: Lacks the tert-butyl group, resulting in different reactivity and applications.
1-Tert-butyl-3,5-dichloro-4,4-dimethoxy-2,5-cyclohexadien-1-ol:
1-Bromo-3,3,6,6-tetramethoxy-1,4-cyclohexadiene: The presence of a bromine atom introduces different reactivity patterns and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
134962-83-7 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
1-tert-butyl-3,3,6,6-tetramethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C14H24O4/c1-12(2,3)11-10-13(15-4,16-5)8-9-14(11,17-6)18-7/h8-10H,1-7H3 |
InChI-Schlüssel |
QRNHSFLVOLRNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(C=CC1(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079922.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079925.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079932.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079948.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15079956.png)
![2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079964.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)


![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B15079998.png)

